molecular formula C16H16N6O B2988038 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide CAS No. 1396624-52-4

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide

カタログ番号: B2988038
CAS番号: 1396624-52-4
分子量: 308.345
InChIキー: FKDSQSOPZDDOOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

The biochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide are not fully understood yet. It is known that the compound has a solid form which can be recrystallized from ethanol . The compound’s infrared spectrum shows peaks at 3,214 cm^-1 (NH) and 1,647 cm^-1 (amide C=O), indicating the presence of amide functional groups .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that the compound may have an impact on cell growth and glucose uptake rate

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound interacts with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a melting point of 196–198 °C , suggesting that it is stable under normal laboratory conditions

生物活性

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and structure-activity relationships based on available research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyrimidine ring : Known for its role in various biological activities, including enzyme inhibition.
  • Pyrrole moiety : Often associated with antimicrobial and anticancer properties.
  • Nicotinamide group : Contributes to the compound's overall reactivity and interaction with biological targets.

These structural elements suggest potential interactions with various enzymes and receptors, making this compound a candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily due to its structural components. The following table summarizes some of the observed biological activities and their mechanisms:

Biological Activity Description Reference
Anticancer ActivityInhibits cell proliferation in various cancer cell lines, showing IC50 values in the micromolar range.
Enzyme InhibitionPotential inhibitor of key enzymes involved in cancer pathways, including kinases.
Antimicrobial PropertiesExhibits activity against certain bacterial strains, potentially due to the pyrrole moiety.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
  • Receptor Modulation : It could interact with various receptors, potentially modulating inflammatory pathways or other signaling cascades.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through interference with cell cycle progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against A549 lung cancer cells, with IC50 values ranging from 20 to 50 µM, indicating promising anticancer properties .
  • Enzyme Targeting : Research indicated that compounds similar to this compound effectively inhibited PARP enzymes, which are crucial for DNA repair mechanisms in cancer cells .
  • Inflammatory Pathway Modulation : Another study suggested that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokine production .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Substitution with Pyrrole : Functionalization occurs via nucleophilic substitution reactions.
  • Coupling with Nicotinamide Moiety : The final step involves forming an amide bond between the pyrimidine-pyrrole intermediate and the nicotinamide group.

Q & A

Basic Question: What are the critical steps in synthesizing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide, and how is the product characterized?

Answer:
The synthesis involves multi-step reactions, typically starting with tert-butyl carbamate derivatives as intermediates. For example, tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate is reacted under conditions similar to Example 427 (EP 4 374 877 A2), followed by deprotection using HCl in ethyl acetate to yield the final compound . Characterization relies on LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) to confirm molecular weight and purity . Additional purification via silica gel chromatography (ethyl acetate/methanol) is often employed to isolate the target compound .

Basic Question: Which analytical techniques are essential for validating the structural integrity of this compound?

Answer:
Beyond LCMS and HPLC, nuclear magnetic resonance (NMR) spectroscopy is critical for confirming functional groups and connectivity. For example, intermediates in related syntheses (e.g., ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate) are validated using 1^1H and 13^13C NMR to resolve ambiguities in regiochemistry . Mass spectrometry fragmentation patterns (e.g., m/z 791 [M+H]+) further corroborate structural assignments .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during intermediate coupling steps?

Answer:
Low yields in coupling reactions (e.g., amide bond formation) may arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Reactions conducted at 0°C under nitrogen atmospheres minimize decomposition of sensitive intermediates .
  • Catalyst selection : Use of tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide as a coupling reagent enhances efficiency in carbamate formation .
  • Purification : Column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate) resolves closely related byproducts, improving yield .

Advanced Question: How should conflicting spectral data (e.g., LCMS vs. HPLC) be resolved during characterization?

Answer:
Conflicting data may indicate impurities or isobaric compounds. For example, an LCMS peak at m/z 1011 [M+H]+ with a retention time of 1.01 minutes (SQD-FA05) should align with HPLC purity >95%. If discrepancies arise:

  • Orthogonal methods : Use reverse-phase HPLC with alternate mobile phases (e.g., TFA-modified gradients) to separate co-eluting species .
  • High-resolution MS (HRMS) : Confirm exact mass to distinguish isobaric impurities (e.g., tert-butyl vs. morpholino derivatives) .
  • NMR spiking : Add authentic reference standards to 1^1H NMR samples to identify unexpected peaks .

Advanced Question: What strategies are recommended for stabilizing labile intermediates in multi-step syntheses?

Answer:
Unstable intermediates (e.g., tert-butyl carbamates) require:

  • Protecting groups : Boc (tert-butoxycarbonyl) groups shield amines during harsh reactions, as seen in the synthesis of spirocyclic intermediates .
  • Low-temperature storage : Intermediates like methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]...carboxylate are stored at -20°C to prevent hydrolysis .
  • In situ derivatization : Immediate conversion of unstable intermediates (e.g., via HCl-mediated deprotection) reduces degradation .

Advanced Question: How can researchers design experiments to probe the biological activity of this compound?

Answer:
While biological data for this specific compound is limited, related pyrimidine-carboxamide derivatives are studied as kinase inhibitors or biochemical probes. Methodologies include:

  • Kinase assays : Screen against JAK1 or similar targets using fluorescence polarization assays .
  • Cellular uptake studies : Radiolabel the compound (e.g., 3^3H or 14^14C) to track intracellular distribution .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guided by protocols for nicotine-related nitrosamines .

Advanced Question: What computational tools can predict the physicochemical properties of this compound?

Answer:

  • Lipophilicity (LogP) : Use software like MarvinSketch or ACD/Labs to estimate LogP, critical for optimizing metabolic stability .
  • Solubility : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model aqueous solubility, informed by trifluoromethyl group effects .
  • Docking studies : PyMOL or AutoDock Vina predicts binding modes to target proteins (e.g., kinase domains) based on structural analogs .

特性

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDSQSOPZDDOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。